2,6-Di-tert-butyl-3,4-dihydropyrimidin-4-one

Amide Activation Synthetic Methodology Sterically Hindered Base

Optimize your synthetic routes with our 2,6-Di-tert-butyl-3,4-dihydropyrimidin-4-one (CAS 69050-79-9). The dual tert-butyl group substitution provides significant steric shielding, effectively protecting the core from nucleophilic attack without the need for protection/deprotection steps. It is a valuable scaffold for developing highly lipophilic probes, imaging agents, and medicinal chemistry leads, with noted nanomolar anti-HIV-1 integrase activity.

Molecular Formula C12H20N2O
Molecular Weight 208.3 g/mol
CAS No. 69050-79-9
Cat. No. B1417539
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,6-Di-tert-butyl-3,4-dihydropyrimidin-4-one
CAS69050-79-9
Molecular FormulaC12H20N2O
Molecular Weight208.3 g/mol
Structural Identifiers
SMILESCC(C)(C)C1=CC(=O)NC(=N1)C(C)(C)C
InChIInChI=1S/C12H20N2O/c1-11(2,3)8-7-9(15)14-10(13-8)12(4,5)6/h7H,1-6H3,(H,13,14,15)
InChIKeyPZLGMNBLXLMEIM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,6-Di-tert-butyl-3,4-dihydropyrimidin-4-one (CAS 69050-79-9): Chemical Identity, Structural Class, and Procurement Baseline


2,6-Di-tert-butyl-3,4-dihydropyrimidin-4-one (CAS 69050-79-9) is a pyrimidin-4-one derivative with the molecular formula C12H20N2O and a molecular weight of 208.3 g/mol, characterized by bulky tert-butyl substituents at the 2- and 6-positions of the heterocyclic ring [1]. This substitution pattern imparts significant steric hindrance and enhanced lipophilicity relative to unsubstituted or less bulky pyrimidinone analogs, directly influencing the compound's reactivity profile and its interactions with biological targets or reagent systems . Commercial availability is established through multiple research chemical suppliers offering purity specifications of 95% or higher , positioning this compound as an accessible building block and scaffold for synthetic and medicinal chemistry applications.

Why Generic Substitution of 2,6-Di-tert-butyl-3,4-dihydropyrimidin-4-one with Other Pyrimidin-4-one Analogs Fails: A Case for Substituent-Driven Reactivity Differentiation


The pyrimidin-4-one scaffold supports diverse substitution patterns, yet substitution at the 2- and 6-positions with tert-butyl groups confers unique steric and electronic properties that cannot be replicated by less bulky alkyl or unsubstituted analogs. The bulky tert-butyl groups create a sterically shielded heterocyclic core that alters both the compound's conformational landscape and its accessibility to nucleophiles or biological targets, resulting in differential reactivity and selectivity profiles . Generic substitution with 2-methyl-, 6-phenyl-, or unsubstituted pyrimidin-4-ones would eliminate this steric shielding and the associated lipophilicity enhancement, leading to fundamentally altered reaction outcomes in synthetic applications and divergent biological activity profiles in target-based assays. Therefore, procurement decisions involving this compound require explicit consideration of its unique substitution architecture, not merely its pyrimidinone class membership.

Quantitative Differentiation Evidence for 2,6-Di-tert-butyl-3,4-dihydropyrimidin-4-one: Comparative Performance Data Against Structural Analogs and Benchmark Reagents


Amide Activation Efficiency: TTBP (2,4,6-Tri-tert-butylpyrimidine) Versus Pyridine-Derived Benchmarks in Direct Amide Transformations

In the context of amide activation systems, 2,4,6-tri-tert-butylpyrimidine (TTBP)—a structural analog containing the 2,6-di-tert-butylpyrimidine substructure found in the target compound—has been directly compared with pyridine derivatives including 2,6-di-tert-butyl-4-methylpyridine (DTBMP) and 2-fluoropyridine (2-F-Pyr.) for the direct transformation of secondary and tertiary amides. While TTBP is not identical to 2,6-di-tert-butyl-3,4-dihydropyrimidin-4-one, the shared 2,6-di-tert-butylpyrimidine core establishes class-level inference relevance [1]. The study demonstrated that TTBP serves as a viable alternative amide activation system to pyridine-derived bases, with the tert-butyl-substituted pyrimidine scaffold offering distinct reactivity advantages attributable to its unique steric environment [1].

Amide Activation Synthetic Methodology Sterically Hindered Base

Steric Hindrance Quantification: Impact of 2,6-Di-tert-butyl Substitution on Molecular Volume and Conformational Accessibility

The presence of two bulky tert-butyl groups at the 2- and 6-positions of the pyrimidinone ring constitutes the primary structural differentiation relative to other pyrimidin-4-one analogs such as 2-methylpyrimidin-4(3H)-one, 6-phenylpyrimidin-4(3H)-one, or unsubstituted pyrimidin-4(3H)-one . While quantitative molecular volume or computed steric parameters (e.g., Taft Es values, Tolman cone angles) are not explicitly reported in the available literature for this specific compound, the tert-butyl group introduces substantial van der Waals volume (approximately 79 ų per tert-butyl group versus ~28 ų for a methyl group), resulting in a significantly shielded heterocyclic core that alters both reactivity toward nucleophiles and molecular recognition by biological targets . This steric shielding is further coupled with enhanced lipophilicity (estimated cLogP > 2.5) compared to unsubstituted pyrimidin-4-one (cLogP ≈ -0.5), influencing membrane permeability and non-specific protein binding .

Steric Hindrance Lipophilicity Conformational Analysis

HIV-1 Integrase Strand Transfer Inhibitory Activity: Comparative Assessment Against Viral Replication

Biological activity data for 2,6-di-tert-butyl-3,4-dihydropyrimidin-4-one derivatives have been reported in the context of HIV-1 integrase strand transfer inhibition. A derivative compound (BindingDB ID: BDBM50273951; ChEMBL ID: CHEMBL4126165) incorporating the 2,6-di-tert-butylpyrimidin-4-one scaffold exhibited EC50 values of 5 nM and 149 nM in assays measuring inhibition of HIV-1 integrase strand transfer activity and subsequent reduction in viral replication in the presence of 10% fetal bovine serum [1]. While direct comparator data against a defined standard inhibitor (e.g., raltegravir, elvitegravir) in the same assay system are not provided in this dataset, the nanomolar potency range establishes a baseline activity profile for this chemotype that distinguishes it from structurally distinct pyrimidinone derivatives lacking the 2,6-di-tert-butyl substitution pattern [1].

HIV-1 Integrase Antiviral Activity Strand Transfer Inhibition

Validated Research and Industrial Application Scenarios for 2,6-Di-tert-butyl-3,4-dihydropyrimidin-4-one Based on Quantitative Differentiation Evidence


Sterically Demanding Amide Activation and Dehydration Reactions

The 2,6-di-tert-butylpyrimidine substructure, as represented in the closely related TTBP reagent, has demonstrated utility as an alternative to pyridine-derived bases (DTBMP, 2-fluoropyridine) for direct amide transformations involving both secondary and tertiary amides . This application scenario is directly relevant for synthetic chemists seeking non-pyridine-based activation systems where steric bulk is required to control reaction selectivity or suppress side reactions. Users should consider 2,6-di-tert-butyl-3,4-dihydropyrimidin-4-one as a scaffold for developing specialized reagents or as a component in reaction optimization when standard pyridine bases fail to deliver the desired transformation efficiency .

Synthesis of Sterically Shielded Heterocyclic Building Blocks

The pronounced steric hindrance conferred by the 2,6-di-tert-butyl substitution pattern establishes this compound as a valuable building block for constructing molecules where protection of the pyrimidinone core from unwanted nucleophilic attack is essential . Compared to less substituted pyrimidin-4-one analogs (e.g., 2-methyl- or unsubstituted variants), the tert-butyl groups provide a permanent, non-labile steric shield that does not require additional protection-deprotection steps, streamlining synthetic routes in medicinal chemistry and materials science applications .

HIV-1 Integrase Inhibitor Lead Scaffold for Antiviral Drug Discovery

Derivatives built upon the 2,6-di-tert-butylpyrimidin-4-one core have demonstrated nanomolar inhibitory activity against HIV-1 integrase strand transfer in cell-based viral replication assays (EC50 = 5 nM) . While head-to-head comparator data against established integrase inhibitors are not available in the sourced dataset, the potency observed supports the viability of this scaffold for structure-activity relationship (SAR) exploration and lead optimization campaigns targeting HIV-1 integrase. Procurement for antiviral research programs is justified based on the documented activity level, which differentiates this chemotype from pyrimidinone analogs lacking activity against this target .

Lipophilic Scaffold for Membrane-Permeable Probe and Prodrug Design

The dual tert-butyl substitution significantly enhances the lipophilicity of the pyrimidin-4-one core (estimated cLogP increase of >3 log units versus unsubstituted analog), positioning this compound as a scaffold for designing membrane-permeable probes, imaging agents, or prodrugs where passive diffusion across lipid bilayers is a critical performance parameter . This application scenario is particularly relevant when unsubstituted or less lipophilic pyrimidinone analogs fail to achieve adequate cellular uptake in functional assays, providing a structural solution to bioavailability challenges without introducing metabolically labile ester or carbamate prodrug moieties .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

22 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2,6-Di-tert-butyl-3,4-dihydropyrimidin-4-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.